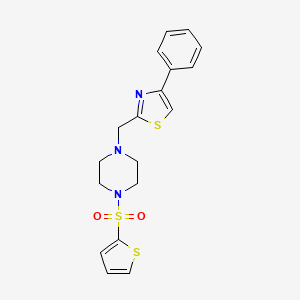![molecular formula C16H24O2 B2902981 1-{4-[(2-Ethylhexyl)oxy]phenyl}ethan-1-one CAS No. 132944-37-7](/img/structure/B2902981.png)
1-{4-[(2-Ethylhexyl)oxy]phenyl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-{4-[(2-Ethylhexyl)oxy]phenyl}ethan-1-one” is a chemical compound with the molecular formula C16H24O2 . It has a molecular weight of 248.36 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C16H24O2/c1-4-6-7-14(5-2)12-18-16-10-8-15(9-11-16)13(3)17/h8-11,14H,4-7,12H2,1-3H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and density are not available in the sources I found.Applications De Recherche Scientifique
Material Science: Advanced Polymer Synthesis
1-{4-[(2-Ethylhexyl)oxy]phenyl}ethan-1-one: is utilized in the synthesis of advanced polymers. Its molecular structure is conducive to creating polymers with specific properties, such as increased flexibility, durability, and resistance to environmental stressors. This compound can be incorporated into the polymer backbone or used as a side chain modification to influence the material’s characteristics .
Life Sciences: Biochemical Research
In life sciences, this compound finds its application in biochemical research, particularly in the study of cell membrane dynamics. Its ability to integrate into lipid bilayers makes it a valuable tool for probing the fluidity and permeability of cellular membranes, which is crucial for understanding cell signaling and substance transport .
Chemical Synthesis: Organic Photovoltaic Materials
The compound is instrumental in the development of organic photovoltaic materials. Its structural attributes allow for efficient energy transfer, making it an excellent candidate for use in solar cells. Researchers are exploring its potential to improve the power conversion efficiency of organic photovoltaics .
Chromatography: Stationary Phase Development
In chromatography, This compound is explored for its use in developing novel stationary phases. Its unique interactions with analytes can lead to improved separation techniques, which are vital for the purification of complex mixtures in both analytical and preparative chromatography .
Analytical Research: Spectroscopy
This compound’s distinct absorption and emission spectra make it a candidate for use in spectroscopic analysis. It can serve as a standard or a reagent in various spectroscopic methods, aiding in the qualitative and quantitative analysis of samples .
Environmental Science: Pollutant Interaction Studies
The compound’s interaction with environmental pollutants is of interest in environmental science. Its chemical structure allows it to bind with certain pollutants, which can help in understanding the fate and transport of these substances in the environment. This knowledge is essential for developing strategies to mitigate pollution .
Propriétés
IUPAC Name |
1-[4-(2-ethylhexoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-4-6-7-14(5-2)12-18-16-10-8-15(9-11-16)13(3)17/h8-11,14H,4-7,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMOBFWFAISUNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=CC=C(C=C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-hydroxybenzylidene)propanehydrazide](/img/structure/B2902901.png)
![N-Ethyl-N-[2-[(4-methyl-2,3-dihydro-1,4-benzoxazin-6-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2902903.png)
![ethyl 4-{[5-(4-ethoxy-2-hydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate](/img/structure/B2902904.png)
![methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B2902906.png)
![Methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate](/img/structure/B2902909.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-phenoxyacetate](/img/structure/B2902913.png)


![N-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2902919.png)
![3-(3-bromophenyl)-1-(4-chlorophenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2902920.png)
